molecular formula C7H6F3NO2 B1462530 1-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylic acid CAS No. 1155072-35-7

1-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B1462530
CAS No.: 1155072-35-7
M. Wt: 193.12 g/mol
InChI Key: JNGXGGNMWZFPHF-UHFFFAOYSA-N
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Description

1-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylic acid is an organic compound that features a trifluoroethyl group attached to a pyrrole ring. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence the compound’s reactivity and interactions in various chemical and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylic acid typically involves the introduction of the trifluoroethyl group to a pyrrole precursor. One common method involves the reaction of 2,2,2-trifluoroethylamine with a pyrrole derivative under specific conditions. For example, the reaction can be catalyzed by an iron porphyrin complex in an aqueous solution, yielding the desired product in good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The trifluoroethyl group can be oxidized to form trifluoroacetic acid.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Hydrogenation using palladium on activated charcoal.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoroacetic acid, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

1-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological molecules due to the presence of the trifluoroethyl group.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group attached to an alcohol.

    Trifluoroacetic acid: Another compound featuring the trifluoroethyl group, but with different chemical properties.

Uniqueness

1-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of the trifluoroethyl group and the pyrrole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

1-(2,2,2-Trifluoroethyl)-1H-pyrrole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article synthesizes available information regarding its biological activity, highlighting relevant studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C7H8F3N O2
  • CAS Number : 1155072-35-7
  • SMILES Notation : CC1=C(NC(=C1C(F)(F)F)C(=O)O)C

The compound features a pyrrole ring substituted with a trifluoroethyl group and a carboxylic acid moiety, which may contribute to its biological properties.

Antimicrobial Properties

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For instance, studies involving pyrrole-2-carboxamides have shown potent anti-tuberculosis (anti-TB) activity, with minimum inhibitory concentrations (MIC) as low as 0.016μg/mL0.016\,\mu g/mL against resistant strains of Mycobacterium tuberculosis . While specific data on this compound is limited, its structural similarity to these active compounds suggests potential efficacy against various pathogens.

Antimalarial Activity

The compound's structural framework aligns with other pyrrole derivatives that have been explored for antimalarial properties. Dihydroorotate dehydrogenase (DHODH) inhibitors have shown promise in malaria treatment, with certain pyrrole derivatives demonstrating effective inhibition of Plasmodium falciparum . Although direct studies on this compound are lacking, the implications from related compounds suggest a potential role in malaria prophylaxis.

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives often hinges on their substituents and molecular structure. In a study focused on pyrrole-2-carboxamides, modifications such as the addition of electron-withdrawing groups enhanced anti-TB activity . This highlights the importance of structural optimization in developing effective therapeutic agents.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrole derivatives:

  • Antitubercular Activity : A series of pyrrole-2-carboxamides were synthesized and evaluated for their anti-TB properties. Compounds with specific substitutions showed MIC values below 0.016μg/mL0.016\,\mu g/mL, indicating strong efficacy against drug-resistant strains .
  • Antimalarial Efficacy : Pyrrole-based compounds have been investigated for their ability to inhibit DHODH, a target for malaria treatment. Clinical studies demonstrated that some derivatives could provide single-dose cures for P. falciparum infections .
  • Selectivity and Toxicity : The selectivity of these compounds towards bacterial enzymes over human counterparts is crucial for reducing potential side effects. Research has indicated that certain modifications can enhance selectivity while maintaining potency .

Table 1: Summary of Biological Activities of Pyrrole Derivatives

Compound NameActivity TypeMIC (µg/mL)Notable Features
Pyrrole-2-carboxamideAnti-TB<0.016Effective against drug-resistant strains
Dihydroorotate dehydrogenase inhibitorsAntimalarialVariesStrong inhibition of P. falciparum

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)4-11-3-1-2-5(11)6(12)13/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGXGGNMWZFPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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